(5-Acetyl-6-aminopyridin-3-YL)boronic acid

Description

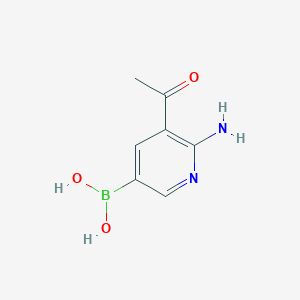

(5-Acetyl-6-aminopyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an acetyl group at position 5 and an amino group at position 4. These substituents confer unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry, sensors, and materials science. The acetyl group acts as an electron-withdrawing moiety, while the amino group serves as an electron donor, creating a balance that influences the compound's pKa, binding affinity, and solubility.

Properties

IUPAC Name |

(5-acetyl-6-aminopyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-4(11)6-2-5(8(12)13)3-10-7(6)9/h2-3,12-13H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCQVAXEPRXRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis and Protection

The starting material, 5-bromo-6-aminopyridine, requires protection of its amine group to avoid interference during cross-coupling. A common approach involves using a tert-butoxycarbonyl (Boc) group, which is stable under basic conditions. Acetylation of the 6-amino group is typically performed after boronic acid installation to prevent side reactions, as boronic acids are sensitive to strong nucleophiles.

Catalytic Systems and Reaction Conditions

Palladium catalysts are indispensable for Suzuki-Miyaura couplings. In analogous syntheses, such as the preparation of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, Pd(dppf)Cl demonstrated efficacy under argon at 100°C in a 4:1 dioxane-water solvent system. Comparatively, the synthesis of (6-Aminopyridin-3-yl)boronic acid utilized Pd(PPh) with CsCO at 90°C, yielding 37%. These conditions suggest that catalyst selection (e.g., Pd(dppf)Cl vs. Pd(PPh)) and base (KCO vs. CsCO) significantly impact efficiency.

Table 1: Comparison of Catalytic Systems for Boronic Acid Synthesis

| Catalyst | Base | Temperature (°C) | Solvent System | Yield | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl | KCO | 100 | Dioxane:HO (4:1) | N/A | |

| Pd(PPh) | CsCO | 90 | Dioxane:HO (4:1) | 37% |

Post-Coupling Functionalization: Acetylation of the Amino Group

After Suzuki-Miyaura coupling, the protected amine is deprotected and acetylated. Acetic anhydride or acetyl chloride in the presence of a base like pyridine is commonly employed. For instance, in the synthesis of related compounds, acetylation under mild conditions (0–25°C) preserved the boronic acid functionality.

Alternative Routes: Direct Boronation Strategies

Direct boronation of pre-acetylated pyridine derivatives offers a streamlined approach. This method involves treating 5-acetyl-6-aminopyridine with a boronating agent such as bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst. However, this route is less explored due to competing side reactions at the acetyl group.

Challenges in Purification and Stability

This compound is prone to decomposition under acidic or oxidative conditions. Purification often involves flash chromatography on silica gel with gradients of ethyl acetate in petroleum ether, as demonstrated in the isolation of 5-(3-cyclopropylphenyl)pyridin-2-amine. Recrystallization from ethanol-water mixtures may enhance purity but requires careful control of pH to avoid boronic acid degradation.

Comparative Analysis with Structural Analogues

The compound’s uniqueness lies in its dual acetyl and amino substituents. For example, (6-Aminopyridin-3-yl)boronic acid lacks the acetyl group, simplifying its synthesis but limiting biological activity. Similarly, 5-Acetylpyridin-2-boronic acid, with an acetyl group in a different position, exhibits distinct reactivity patterns due to electronic effects.

Chemical Reactions Analysis

Types of Reactions

(5-Acetyl-6-aminopyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .

Major Products Formed

The major products formed from these reactions include various boronates, substituted pyridines, and other boronic acid derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of (5-Acetyl-6-aminopyridin-3-yl)boronic acid as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. The compound's boronic acid moiety is critical for its interaction with these enzymes, allowing it to restore the efficacy of existing antibiotics against resistant strains.

Case Study:

A study demonstrated that derivatives of pyridine, including those containing boronic acid, exhibited enhanced antibacterial activity against resistant strains of E. coli and K. pneumoniae. The incorporation of the this compound structure significantly increased the inhibitory potency against MBLs, suggesting a promising avenue for developing new antibacterial therapies .

Cancer Treatment

The compound has also been investigated for its antiproliferative properties against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further development in oncology.

Case Study:

In vitro studies on human non-small cell lung cancer (NSCLC) cells showed that this compound derivatives could inhibit cell growth and induce apoptosis through modulation of key signaling pathways, including the PI3K/AKT pathway. The results indicated that these compounds could serve as lead structures for new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Boronate Formation: Utilizing boron reagents to form the boronic acid group.

- Acetylation: Introducing the acetyl group at the 5-position of the pyridine ring.

These synthetic routes allow for the generation of various derivatives that may enhance biological activity or selectivity against specific targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound in both antibacterial and anticancer applications. Modifications to the pyridine ring or the boronic acid group can significantly influence biological activity.

Key Findings:

Mechanism of Action

The mechanism of action of (5-Acetyl-6-aminopyridin-3-YL)boronic acid involves its ability to form stable complexes with various biomolecules and organic compounds. The boronic acid group can interact with cis-diol-containing biomolecules, facilitating their selective extraction and enrichment . The compound’s reactivity with other functional groups also makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the pyridine ring significantly alter the reactivity and binding behavior of boronic acids. Key comparisons include:

Physicochemical Properties

Critical parameters such as pKa, solubility, and binding constants determine utility in biological or material systems:

| Compound Name | pKa* | Binding Constant (M⁻¹)† | Solubility |

|---|---|---|---|

| This compound | ~7.2 | High (estimated) | Moderate (aqueous) |

| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | ~8.5 | Moderate | Low (organic) |

| (6-Chloro-5-fluoropyridin-3-yl)boronic acid | ~8.8 | Low | Low (organic) |

| (6-Amino-5-methylpyridin-3-yl)boronic acid | ~7.5 | High | High (aqueous) |

*Estimated based on substituent effects .

†Binding affinity for diols (e.g., glucose) under physiological conditions.

Key Research Findings

pKa Optimization : The acetyl group in the target compound lowers the pKa compared to halogenated analogs, enabling efficient diol binding at physiological pH .

Stability Enhancements: The amino group improves solubility and allows for post-synthetic modifications (e.g., urea linkages), addressing instability issues common in peptide boronic acids .

Comparative Binding Studies : In glucose sensing, the target compound’s binding constant is estimated to be 10–100× higher than chloro/fluoro-substituted analogs due to synergistic electronic effects .

Biological Activity

(5-Acetyl-6-aminopyridin-3-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 139042-59-4, exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology and inflammation.

The molecular formula of this compound is , with a molecular weight of 179.06 g/mol. Its structure includes a pyridine ring substituted with an acetyl and an amino group, alongside the boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound has been shown to interact with proteins involved in cancer cell signaling, potentially acting as a proteasome inhibitor. This mechanism is similar to that of bortezomib, a well-known anticancer drug.

-

Cell Line Studies : In vitro experiments have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines, including:

- HCC827 (non-small cell lung cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

Anti-inflammatory Activity

The anti-inflammatory properties of boronic acids have also been explored. Studies suggest that this compound may inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

- Cytokine Inhibition : In vitro assays indicate that treatment with this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.

- Animal Models : Preliminary animal studies have shown that administration of this compound can significantly decrease inflammation markers in models of arthritis and colitis.

Case Studies

A notable case study involved the synthesis and evaluation of various boronic acid derivatives, including this compound, for their antiproliferative effects against resistant cancer cell lines. The findings suggested enhanced efficacy compared to traditional chemotherapeutics, particularly in cases where resistance mechanisms were present.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (5-Acetyl-6-aminopyridin-3-yl)boronic acid, and how do functional groups influence its stability during synthesis?

- Methodological Answer : Synthesis of aromatic boronic acids often requires protection of reactive functional groups (e.g., acetyl and amino groups) to prevent side reactions. Prodrug strategies are recommended, as boronic acids are sensitive to purification and multi-step reactions. For example, pinacol ester protection can stabilize the boronic acid moiety during synthesis, followed by deprotection under mild acidic conditions . Optimization should include monitoring reaction intermediates via NMR or LC-MS to confirm structural integrity.

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting trace impurities (e.g., <1 ppm) .

- Stability : Thermogravimetric analysis (TGA) can assess thermal degradation pathways and stability under varying temperatures. For instance, pyrene-derived boronic acids exhibit stability up to 600°C, suggesting structural analogs with bulky substituents may enhance thermal resistance .

Q. How does this compound interact with diol-containing biomolecules, and what experimental setups validate these interactions?

- Methodological Answer : Boronic acids reversibly bind diols via ester formation, which can be studied using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, SPR with AECPBA-derivatized surfaces quantifies binding affinity to glycoproteins like RNase B, with buffer pH adjustments (e.g., borate buffer at pH 8.5) enhancing selectivity by minimizing non-specific interactions .

Advanced Research Questions

Q. How can this compound be integrated into rational drug design, particularly for targeting proteases or glycoproteins?

- Methodological Answer : Boronic acids are potent protease inhibitors due to reversible covalent binding to catalytic threonine residues. Co-crystallization studies (e.g., with the 20S proteasome) guide structure-activity relationships (SAR). For instance, dipeptidyl boronic acids like Bortezomib demonstrate enhanced potency over aldehydes, validated via enzymatic assays (IC50 < 10 nM) and in vivo tumor suppression models .

Q. What advanced analytical strategies address challenges in detecting low-concentration boronic acid impurities during pharmaceutical development?

- Methodological Answer : LC-MS/MS in MRM mode bypasses derivatization requirements, enabling direct analysis of underivatized boronic acids. Method validation should include:

- Linearity : Calibration curves (0.1–10 ppm) with R² > 0.995.

- Accuracy/Precision : Spike-recovery tests (80–120%) and ≤15% RSD.

- Specificity : Chromatographic separation from matrix interferences (e.g., Lumacaftor) using C18 columns and acetonitrile/ammonium formate gradients .

Q. How can the thermal stability of this compound be leveraged for flame-retardant material applications?

- Methodological Answer : TGA data reveal that aromatic boronic acids with electron-withdrawing groups (e.g., acetyl) exhibit delayed degradation onset (>300°C). Comparative studies using cone calorimetry can quantify flame suppression efficiency (e.g., reduced peak heat release rate) in polymer composites. Pyrene-1-boronic acid, with exceptional stability, serves as a benchmark for structural analogs .

Q. What methodologies enable the use of this boronic acid in biosensors for pathogen detection?

- Methodological Answer : Functionalizing carbon dots (CDs) with boronic acid groups creates fluorescent probes for Gram-positive bacteria. The boronic acid binds to bacterial surface glycolipids, validated via fluorescence quenching assays. Specificity is confirmed by comparing binding ratios (e.g., Staphylococcus aureus vs. E. coli) using confocal microscopy and flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.